molecular formula C16H15F3N6O2 B11080887 [1,2,4]Triazole, 4-amino-3-ethyl-5-[N'-[5-(4-trifluoromethoxyphenyl)furan-2-ylmethylene]hydrazino]-

[1,2,4]Triazole, 4-amino-3-ethyl-5-[N'-[5-(4-trifluoromethoxyphenyl)furan-2-ylmethylene]hydrazino]-

Cat. No.: B11080887
M. Wt: 380.32 g/mol
InChI Key: ZEAWWQSJJLUCIX-ZVBGSRNCSA-N
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Description

5-[4-(TRIFLUOROMETHOXY)PHENYL]-2-FURALDEHYDE 2-(4-AMINO-5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)HYDRAZONE is a complex organic compound that features a trifluoromethoxyphenyl group, a furaldehyde moiety, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(TRIFLUOROMETHOXY)PHENYL]-2-FURALDEHYDE 2-(4-AMINO-5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)HYDRAZONE typically involves multiple stepsThe final step involves the formation of the hydrazone linkage with the triazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of efficient catalysts can be employed to streamline the process .

Chemical Reactions Analysis

Types of Reactions

5-[4-(TRIFLUOROMETHOXY)PHENYL]-2-FURALDEHYDE 2-(4-AMINO-5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)HYDRAZONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furaldehyde moiety can yield carboxylic acids, while reduction of the hydrazone linkage can produce amines .

Scientific Research Applications

5-[4-(TRIFLUOROMETHOXY)PHENYL]-2-FURALDEHYDE 2-(4-AMINO-5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)HYDRAZONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[4-(TRIFLUOROMETHOXY)PHENYL]-2-FURALDEHYDE 2-(4-AMINO-5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)HYDRAZONE involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxyphenyl group can enhance binding affinity, while the triazole ring can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-METHOXY)PHENYL-2-FURALDEHYDE 2-(4-AMINO-5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)HYDRAZONE
  • 5-(4-FLUORO)PHENYL-2-FURALDEHYDE 2-(4-AMINO-5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)HYDRAZONE

Uniqueness

The presence of the trifluoromethoxy group in 5-[4-(TRIFLUOROMETHOXY)PHENYL]-2-FURALDEHYDE 2-(4-AMINO-5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)HYDRAZONE imparts unique properties such as increased lipophilicity and metabolic stability, making it distinct from similar compounds .

Properties

Molecular Formula

C16H15F3N6O2

Molecular Weight

380.32 g/mol

IUPAC Name

5-ethyl-3-N-[(E)-[5-[4-(trifluoromethoxy)phenyl]furan-2-yl]methylideneamino]-1,2,4-triazole-3,4-diamine

InChI

InChI=1S/C16H15F3N6O2/c1-2-14-22-24-15(25(14)20)23-21-9-12-7-8-13(26-12)10-3-5-11(6-4-10)27-16(17,18)19/h3-9H,2,20H2,1H3,(H,23,24)/b21-9+

InChI Key

ZEAWWQSJJLUCIX-ZVBGSRNCSA-N

Isomeric SMILES

CCC1=NN=C(N1N)N/N=C/C2=CC=C(O2)C3=CC=C(C=C3)OC(F)(F)F

Canonical SMILES

CCC1=NN=C(N1N)NN=CC2=CC=C(O2)C3=CC=C(C=C3)OC(F)(F)F

Origin of Product

United States

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